molecular formula C12H15ClO4 B13678804 Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13678804
M. Wt: 258.70 g/mol
InChI Key: UHOCXQFIBPKVQG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro and methoxy substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: 3-(2-Chloro-6-methoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanol.

    Substitution: 3-(2-Methoxy-6-substituted phenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The ester and hydroxyl groups may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-Chloro-4-methoxyphenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-Chloro-6-ethoxyphenyl)-3-hydroxypropanoate
  • Ethyl 3-(2-Bromo-6-methoxyphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15ClO4

Molecular Weight

258.70 g/mol

IUPAC Name

ethyl 3-(2-chloro-6-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15ClO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6,9,14H,3,7H2,1-2H3

InChI Key

UHOCXQFIBPKVQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC=C1Cl)OC)O

Origin of Product

United States

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